molecular formula C23H21N7O6 B2416188 3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207019-47-3

3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2416188
CAS No.: 1207019-47-3
M. Wt: 491.464
InChI Key: TZPKXCJNOFMTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H21N7O6 and its molecular weight is 491.464. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the triazole and pyrimidine rings followed by the introduction of methoxy and oxadiazole groups. The general synthetic route can be summarized as follows:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate azoles with substituted phenyl compounds.
  • Pyrimidine Construction : The pyrimidine moiety is constructed through cyclization reactions that incorporate nitrogen atoms into the ring structure.
  • Oxadiazole Integration : The oxadiazole group is introduced via a condensation reaction with suitable precursors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole functionalities. For instance:

  • In vitro Studies : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For instance, one study reported IC50 values ranging from 0.67 to 0.87 µM against these cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Many derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Key Enzymes : Some studies indicate that similar compounds inhibit enzymes like EGFR and Src kinases, which are critical in cancer progression .

Case Study 1: Cytotoxicity Evaluation

A study evaluated a series of oxadiazole derivatives for their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-70.275
Compound BHCT-1160.67
Compound CPC-30.87

This table illustrates the effectiveness of these compounds compared to traditional treatments.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer cell proliferation. These studies suggest a strong interaction with target sites associated with tumor growth .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O6/c1-32-15-7-5-14(6-8-15)30-22-19(26-28-30)23(31)29(12-24-22)11-18-25-21(27-36-18)13-9-16(33-2)20(35-4)17(10-13)34-3/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKXCJNOFMTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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